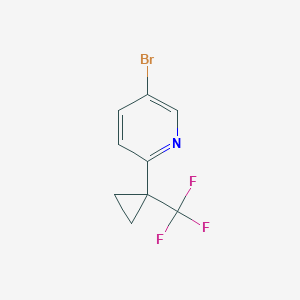
3-(Azidomethyl)-5-(difluoromethyl)-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azidomethyl)-5-(difluoromethyl)-1,2-oxazole is a heterocyclic compound that features both azidomethyl and difluoromethyl functional groups. The presence of these groups makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)-5-(difluoromethyl)-1,2-oxazole typically involves the introduction of the azidomethyl and difluoromethyl groups onto an oxazole ring. One common method is the radical difluoromethylation of oxazole derivatives, followed by azidomethylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Azidomethyl)-5-(difluoromethyl)-1,2-oxazole can undergo a variety of chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The azide group can be reduced to an amine, which can further participate in various coupling reactions.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azidomethyl group can yield nitro or nitrile compounds, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s utility in synthesis.
Aplicaciones Científicas De Investigación
3-(Azidomethyl)-5-(difluoromethyl)-1,2-oxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Its derivatives are explored for potential therapeutic applications, including as antiviral and anticancer agents.
Mecanismo De Acción
The mechanism of action of 3-(Azidomethyl)-5-(difluoromethyl)-1,2-oxazole involves its ability to participate in radical and nucleophilic reactions. The azidomethyl group can generate reactive intermediates that interact with biological targets, while the difluoromethyl group can enhance the compound’s stability and bioavailability. These properties make it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
3-(Azidomethyl)-5-(trifluoromethyl)-1,2-oxazole: Similar structure but with a trifluoromethyl group, which can alter its reactivity and applications.
3-(Azidomethyl)-5-(chloromethyl)-1,2-oxazole:
3-(Azidomethyl)-5-(methyl)-1,2-oxazole: Lacks fluorine atoms, resulting in different chemical properties and applications.
Uniqueness
The presence of both azidomethyl and difluoromethyl groups in 3-(Azidomethyl)-5-(difluoromethyl)-1,2-oxazole makes it unique compared to its analogs. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the azidomethyl group provides a versatile handle for further functionalization. This combination of properties makes it particularly valuable in the synthesis of complex molecules and in various research applications .
Propiedades
IUPAC Name |
3-(azidomethyl)-5-(difluoromethyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N4O/c6-5(7)4-1-3(10-12-4)2-9-11-8/h1,5H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEFHSMVPWJENU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CN=[N+]=[N-])C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2466727.png)
![1-[3-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2466728.png)
![4-(dimethylsulfamoyl)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzamide](/img/structure/B2466729.png)

![N-(oxolan-2-ylmethyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2466732.png)


![2-NITRO-6-{[(4-NITROPHENYL)METHOXY]CARBONYL}BENZOIC ACID](/img/structure/B2466737.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]but-2-enamide](/img/structure/B2466739.png)

![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2466742.png)

![5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2466747.png)

